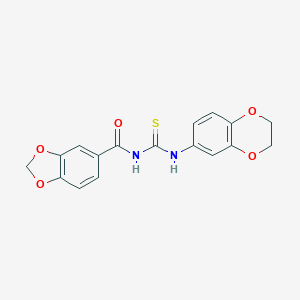
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as DBMTH, is a synthetic compound that has been widely studied in scientific research for its potential therapeutic applications. DBMTH is a member of the benzodioxole family of compounds, which are known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of a protein called AKT, which is involved in the regulation of cell growth and survival. Additionally, this compound has been shown to activate a protein called p53, which is involved in the regulation of programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in scientific studies. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and may help to prevent the death of neurons.
実験室実験の利点と制限
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide in scientific research is that it has been well-characterized and its synthesis method has been optimized for maximum yield and purity. Additionally, this compound has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research purposes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
将来の方向性
There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the development of new compounds that are based on the structure of this compound but have improved pharmacological properties. Additionally, there is a need for further research to fully understand the mechanism of action of this compound and to identify specific pathways or enzymes that are targeted by the compound. Finally, there is a need for further research to explore the potential therapeutic applications of this compound in a variety of disease models.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and catalysts. The synthesis method for this compound has been well-established in the scientific literature and has been optimized for maximum yield and purity.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the fields of cancer research and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C17H14N2O5S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H14N2O5S/c20-16(10-1-3-13-14(7-10)24-9-23-13)19-17(25)18-11-2-4-12-15(8-11)22-6-5-21-12/h1-4,7-8H,5-6,9H2,(H2,18,19,20,25) |
InChIキー |
FOVIUHCHYDSQOG-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B278219.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278221.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethylbenzamide](/img/structure/B278222.png)
![N-[2-(difluoromethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B278223.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278224.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide](/img/structure/B278225.png)
![4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278226.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B278227.png)
![4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278229.png)
![2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B278231.png)
![N-{3-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278235.png)
![4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B278238.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3,4-dimethoxybenzoyl)thiourea](/img/structure/B278239.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B278241.png)